JH-Xii-03-02

Description

Properties

Molecular Formula |

C43H51N9O10 |

|---|---|

Molecular Weight |

853.9 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55) |

InChI Key |

XYGRYBJBOSXMHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

JH-Xii-03-02: A Technical Guide to a Potent and Selective LRRK2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JH-Xii-03-02, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the study of Parkinson's disease, and this compound represents a significant tool for investigating the consequences of its removal.

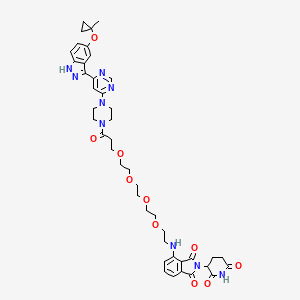

Core Compound Details: The Chemical Structure of this compound

This compound is a synthetic organic molecule designed to simultaneously bind to LRRK2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate LRRK2.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C43H51N9O10 | [1][2][3] |

| Molecular Weight | 853.92 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [2][4] |

Note on conflicting data: While some commercial suppliers list a different molecular formula and weight for a compound with a similar name, the data presented here is consistent with the primary literature and majority of chemical database entries. Researchers should verify the properties of their specific compound batch.

2D Chemical Structure

The chemical structure of this compound is depicted below. It consists of a ligand that binds to LRRK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

(Image of the 2D chemical structure of this compound would be placed here if image generation were supported.)

The structure can be represented by the following SMILES string: CC1(CC1)OC2=CC=C(C3=C2)NN=C3C4=NC=NC(N5CCN(C(CCOCCOCCOCCOCCNC6=C7C(C(N(C8C(NC(CC8)=O)=O)C7=O)=O)=CC=C6)=O)CC5)=C4[5]

Mechanism of Action: Targeted Degradation of LRRK2

This compound functions as a PROTAC, inducing the degradation of LRRK2 through the ubiquitin-proteasome system. This dual-function molecule serves to eliminate both the kinase and scaffolding activities of LRRK2.[6][7] The mechanism involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[5][8]

Signaling Pathway for LRRK2 Degradation

The following diagram illustrates the induced degradation pathway of LRRK2 by this compound.

Caption: Induced degradation of LRRK2 by this compound via the ubiquitin-proteasome system.

Quantitative Biological Data

This compound has been demonstrated to be a highly potent and selective degrader of LRRK2.

In Vitro Potency

| Target | Assay | Value (IC50) | Source |

| Wild-type LRRK2 | Kinase Inhibition | 1 nM | [2] |

| LRRK2 G2019S Mutant | Kinase Inhibition | 1 nM | [2] |

Cellular Degradation Activity

| Cell Line | LRRK2 Genotype | Treatment Concentration | Treatment Duration | Outcome | Source |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | 1 µM | 48 hours | Potent degradation of LRRK2 | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | R144C Mutant | 1 µM | 48 hours | Potent degradation of LRRK2 | [2] |

Selectivity

This compound has demonstrated remarkable selectivity for LRRK2 when tested against a panel of 468 kinases.[2][6][7][9] This high selectivity minimizes off-target effects, making it a valuable tool for specifically studying LRRK2 function.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature. Researchers should consult the original publication for detailed experimental parameters.

General Protocol for LRRK2 Degradation Assay in MEF Cells

-

Cell Culture: Mouse Embryonic Fibroblast (MEF) cells (wild-type or mutant LRRK2) are cultured in appropriate media and conditions to achieve a suitable confluency for the experiment.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made to achieve the desired final concentrations for treatment.

-

Cell Treatment: The cultured MEF cells are treated with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO).

-

Incubation: The treated cells are incubated for different time points (e.g., 1, 6, 24, 48 hours) to assess the time-course of LRRK2 degradation.

-

Cell Lysis: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for LRRK2, phosphorylated LRRK2 (e.g., pS935), Rab10, and a loading control (e.g., tubulin).

-

The membrane is then washed and incubated with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of LRRK2 are normalized to the loading control to determine the extent of degradation at each concentration and time point.

Experimental Workflow for Cellular Degradation Assay

Caption: A generalized workflow for assessing the cellular degradation of LRRK2 by this compound.

Conclusion

This compound is a powerful research tool for the targeted degradation of LRRK2. Its high potency, selectivity, and demonstrated ability to induce degradation in cellular models make it an invaluable asset for researchers investigating the role of LRRK2 in Parkinson's disease and other biological processes. The information and protocols provided in this guide are intended to support the effective use of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Small Molecules and Degraders Targeting LRRK2 for the Treatment of Neurodegenerative Diseases - Innovations [innovations.dana-farber.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to the Mechanism of Action of JH-Xii-03-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xii-03-02 is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease. By hijacking the cell's natural protein disposal machinery, this compound effectively eliminates both the kinase and scaffolding functions of LRRK2. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed protocols for key experimental procedures used in its characterization.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through a novel therapeutic modality known as targeted protein degradation. Unlike traditional enzyme inhibitors that merely block the function of a target protein, this compound orchestrates its complete removal from the cell. This is achieved through the formation of a ternary complex between the target protein (LRRK2), an E3 ubiquitin ligase, and the PROTAC molecule itself.

This compound is composed of three key components:

-

A warhead that specifically binds to the LRRK2 protein.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The formation of this ternary complex brings LRRK2 into close proximity with the E3 ligase, leading to the polyubiquitination of LRRK2. This polyubiquitin chain acts as a molecular tag, marking the LRRK2 protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1] This process effectively eliminates LRRK2 from the cell, thereby abrogating both its enzymatic and non-enzymatic functions.[2][3]

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound culminates in the targeted destruction of LRRK2. The following diagram illustrates this process:

Quantitative Data on LRRK2 Degradation

The efficacy of this compound has been quantified through various in vitro experiments. The following tables summarize the key findings from studies on LRRK2 degradation in cellular models.

Table 1: Dose-Dependent Degradation of LRRK2 by this compound

| Concentration of this compound (nM) | LRRK2 Protein Level (% of Control) |

| 1 | ~90% |

| 10 | ~60% |

| 100 | ~20% |

| 1000 | <10% |

Data are estimated from graphical representations in Hatcher et al., Bioorg Med Chem Lett. 2023.

Table 2: Time-Course of LRRK2 Degradation by this compound (at 100 nM)

| Treatment Time (hours) | LRRK2 Protein Level (% of Control) |

| 1 | ~80% |

| 4 | ~40% |

| 8 | ~25% |

| 24 | <15% |

Data are estimated from graphical representations in Hatcher et al., Bioorg Med Chem Lett. 2023.

Detailed Experimental Protocols

The characterization of this compound relies on standard molecular and cellular biology techniques. Below are detailed protocols for the key experiments used to assess its mechanism of action.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney 293 (HEK293T) cells or other suitable cell lines endogenously or exogenously expressing LRRK2 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with this compound:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate cells at a desired density and allow them to adhere overnight.

-

The following day, treat the cells with the indicated concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

-

Western Blotting for LRRK2 Degradation

This protocol allows for the quantification of LRRK2 protein levels following treatment with this compound.

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for LRRK2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LRRK2 band intensity to the corresponding housekeeping protein band intensity.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the efficacy of this compound.

Downstream Consequences of LRRK2 Degradation

LRRK2 is a complex protein with multiple domains and functions, including a key role in regulating vesicular trafficking, autophagy, and lysosomal function.[4] Pathogenic mutations in LRRK2 often lead to increased kinase activity, which is a central driver of neurodegeneration in Parkinson's disease. By inducing the degradation of LRRK2, this compound is expected to reverse the detrimental effects of LRRK2 hyperactivation.

The downstream effects of LRRK2 degradation include:

-

Inhibition of Kinase Activity: The most direct consequence is the elimination of LRRK2's kinase activity, preventing the hyperphosphorylation of its substrates, such as a subset of Rab GTPases.

-

Restoration of Vesicular Trafficking: LRRK2 is known to regulate the movement of vesicles within the cell. Its degradation may help restore normal endo-lysosomal trafficking.

-

Modulation of Autophagy: LRRK2 plays a role in the autophagy pathway, and its removal could help normalize autophagic flux, which is often impaired in Parkinson's disease.

-

Reduction of Neuronal Toxicity: By eliminating the aberrant signaling caused by mutant LRRK2, this compound has the potential to protect neurons from degeneration.

LRRK2 Signaling and the Impact of this compound

The following diagram illustrates the central role of LRRK2 in cellular pathways and how this compound intervenes.

Conclusion

This compound represents a promising therapeutic strategy for Parkinson's disease by selectively targeting LRRK2 for degradation. Its mechanism of action, leveraging the cell's own ubiquitin-proteasome system, offers a powerful alternative to traditional kinase inhibition. The data presented in this guide highlight its potency and efficacy in cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and other LRRK2-targeting PROTACs. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

- 1. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]

- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling JH-Xii-03-02: A Targeted Approach to LRRK2 Degradation in Parkinson's Disease

A novel Proteolysis Targeting Chimera (PROTAC), JH-Xii-03-02, has been developed by scientists at the Dana-Farber Cancer Institute as a potent and selective degrader of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's Disease. This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound for researchers, scientists, and drug development professionals.

Genetic mutations in the LRRK2 gene are significant risk factors for the development of Parkinson's Disease, with some mutations leading to increased kinase activity and subsequent neuronal toxicity.[1][2] this compound was designed to address this by not only inhibiting the kinase activity of LRRK2 but also by eliminating its scaffolding function through targeted protein degradation.[1][2]

Mechanism of Action: A PROTAC Approach

This compound is a bifunctional molecule that operates through the PROTAC mechanism. It simultaneously binds to the LRRK2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This dual-action approach of eliminating both the enzymatic and non-enzymatic functions of LRRK2 presents a promising therapeutic strategy.[1][3]

Quantitative Efficacy and Selectivity

This compound has demonstrated high potency in degrading LRRK2. The following table summarizes its key quantitative metrics.

| Metric | Value | Target | Cell Type |

| IC50 | 1 nM | Wild-type LRRK2 | - |

| IC50 | 1 nM | LRRK2 G2019S mutant | - |

Furthermore, the selectivity of this compound is a critical attribute. In a comprehensive kinase panel assessment, it displayed remarkable selectivity for LRRK2, highlighting its potential for a favorable safety profile with minimal off-target effects.[1][2][4]

Experimental Protocols

The development and characterization of this compound involved several key experiments. The general methodologies are outlined below.

Kinase Inhibition Assay: The inhibitory activity of this compound against wild-type and mutant LRRK2 was determined using a biochemical assay. This typically involves incubating the purified kinase with a substrate and ATP, in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, often through phosphospecific antibodies or radiometric methods, to calculate the IC50 value.

Cellular Degradation Assay: To confirm the degradation of LRRK2 in a cellular context, Mouse Embryonic Fibroblast (MEF) cells, both wild-type and those expressing the LRRK2 R144C mutant, were treated with this compound. Following a 48-hour incubation period, cell lysates were collected and subjected to Western blotting to quantify the levels of LRRK2 protein.[5]

Phosphorylation Inhibition Analysis: The functional consequence of LRRK2 degradation was assessed by measuring the phosphorylation levels of its downstream substrates, such as Serine 935 (S935) on LRRK2 itself (autophosphorylation) and Rab10.[3][5] Following treatment with this compound, cell lysates were analyzed by Western blotting using phospho-specific antibodies to determine the extent of phosphorylation inhibition.[5]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Parkinson's Disease. Its high potency, selectivity, and novel mechanism of action as a PROTAC degrader of LRRK2 underscore its potential as a disease-modifying therapeutic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]

The PROTAC Frontier: A Technical Guide to LRRK2 Degraders and Analogs of JH-Xii-03-02

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of known analogs of JH-Xii-03-02, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). As mutations and hyperactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease, targeted degradation of this protein represents a promising therapeutic strategy.[1][2] This document details the structure-activity relationships, quantitative pharmacological data, and experimental methodologies of LRRK2-targeting PROTACs, offering a valuable resource for researchers in the field of targeted protein degradation and neurodegenerative disease.

Introduction to LRRK2 and the PROTAC Approach

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[3] Gain-of-function mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also a risk factor for the sporadic form of the disease.[1][2] These mutations often lead to increased LRRK2 kinase activity, making it a key target for therapeutic intervention.[4]

PROTACs are heterobifunctional molecules that offer an innovative approach to target disease-causing proteins. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein (in this case, LRRK2), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[3][5] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, potentially offering advantages over traditional small molecule inhibitors.[5]

Known Analogs of this compound and other LRRK2 PROTACs

While direct, systematically modified analogs of this compound are not extensively documented in the public domain, a number of other potent and selective LRRK2-targeting PROTACs have been developed. These compounds can be considered functional analogs, as they share the same mechanism of action and target protein. These analogs explore variations in the LRRK2-binding moiety, the E3 ligase ligand (e.g., ligands for von Hippel-Lindau (VHL) or Cereblon (CRBN)), and the chemical linker connecting them.[6][7]

Quantitative Data Summary

The following table summarizes the reported pharmacological data for this compound and its functional analogs.

| Compound | LRRK2 Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| This compound | MLi-2 derivative | Pomalidomide (CRBN) | Potent (exact value not specified) | >90% (at 1 µM) | Not specified | [1] |

| XL01126 | HG-10-102-01 derivative | VH101 (VHL) | 15-72 | 82-90 | Multiple cell lines | [6][7][8] |

| SD75 | HG-10-102-01 derivative | VH101 (VHL) | EC50 (dephosphorylation) = 2270 (WT), 379 (G2019S) | 51 (WT), 58 (G2019S) | MEFs | [6][7] |

| ARV-102 | Not specified | Not specified | >50% reduction at ≥60 mg (single dose) and ≥20 mg (repeated dose) | Not specified | Healthy volunteers | [9] |

Note: DC50 represents the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum observed degradation of the target protein. MEFs refer to Mouse Embryonic Fibroblasts.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the development and characterization of LRRK2 PROTACs.

General Synthesis of LRRK2 PROTACs

The synthesis of LRRK2 PROTACs typically involves a modular approach with three key components: the LRRK2-binding moiety, the E3 ligase ligand, and a flexible linker. The general workflow is as follows:

-

Synthesis of Precursors: The LRRK2 ligand and the E3 ligase ligand are individually synthesized or obtained commercially. These molecules are often functionalized with a reactive group (e.g., an amine, carboxylic acid, or alkyne) to facilitate linker attachment.

-

Linker Synthesis: A variety of linkers, often polyethylene glycol (PEG)-based or alkyl chains of varying lengths, are synthesized with complementary reactive groups at each end.

-

Conjugation: The LRRK2 ligand and the E3 ligase ligand are covalently attached to the linker through standard coupling reactions, such as amide bond formation or click chemistry.

-

Purification and Characterization: The final PROTAC molecule is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for LRRK2 Degradation

Western blotting is a standard technique to quantify the degradation of LRRK2 in cells treated with PROTACs.

-

Cell Culture and Treatment: Cells (e.g., mouse embryonic fibroblasts or human cell lines) are cultured under standard conditions and then treated with varying concentrations of the LRRK2 PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 24, or 48 hours).

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for LRRK2. A loading control antibody (e.g., anti-tubulin or anti-GAPDH) is also used to normalize for protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured using a digital imager.

-

Quantification: The band intensities for LRRK2 and the loading control are quantified using densitometry software. The level of LRRK2 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanisms

LRRK2 Signaling Pathway

LRRK2 is a complex protein involved in multiple cellular processes, and its signaling pathways are not yet fully elucidated. However, it is known to play a role in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations in LRRK2 can lead to aberrant kinase activity, resulting in the phosphorylation of downstream substrates like a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[10]

References

- 1. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Degradation of LRRK2 in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 5. WO2020081682A1 - Degraders of wild-type and mutant forms of lrrk2 - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. neurologylive.com [neurologylive.com]

- 10. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols for JH-Xii-03-02: A Selective LRRK2 PROTAC Degrader

Introduction

JH-Xii-03-02 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] As a bifunctional molecule, this compound simultaneously binds to LRRK2 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This approach eliminates both the kinase and scaffolding functions of LRRK2, offering a powerful tool for investigating the cellular roles of LRRK2 and as a potential therapeutic strategy in diseases like Parkinson's, where LRRK2 mutations are a significant genetic risk factor.[3][4]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods to assess LRRK2 degradation and the downstream effects on protein phosphorylation.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex between the target protein (LRRK2) and the Cereblon (CRBN) E3 ubiquitin ligase.[5] This proximity induces the E3 ligase to tag LRRK2 with ubiquitin chains, marking it for recognition and degradation by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LRRK2 pulse-chase protein degradation assay [bio-protocol.org]

- 3. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]

- 4. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for JH-Xii-03-02

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xii-03-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease.[5] this compound functions by forming a ternary complex with LRRK2 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This application note provides detailed protocols for the preparation of this compound stock solutions, along with relevant technical data and pathway information to facilitate its use in research settings.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 853.92 g/mol | [1] |

| Formula | C₄₃H₅₁N₉O₁₀ | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO (up to 100 mg/mL or 117.11 mM) | [1] |

| IC₅₀ (LRRK2) | 1 nM (for both wild-type and G2019S mutant LRRK2) | [1] |

| Degradation | Potent degradation of LRRK2 observed at 1 µM in MEF cells (48h) | [1] |

| Storage (Solid) | Store at -20°C for long-term storage. | |

| Storage (in Solvent) | Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

-

Weigh the Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.854 mg of this compound (Molecular Weight = 853.92 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 100 µL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term storage, -20°C can be used, but the stability may be reduced.

Note on Handling:

-

PROTAC molecules can be sensitive to moisture and light. Handle the solid compound and stock solutions in a clean, dry environment and protect from light where possible.

-

Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

Visualizations

Signaling Pathway of LRRK2 Degradation by this compound

Caption: Mechanism of LRRK2 degradation induced by this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: JH-Xii-03-02, a Potent LRRK2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xii-03-02 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target.[4] As a PROTAC, this compound functions by recruiting the E3 ubiquitin ligase machinery to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the kinase activity of LRRK2 but also eliminates its scaffolding functions, offering a comprehensive therapeutic strategy.[4] These application notes provide an overview of this compound and protocols for its use in in vitro settings.

Note on in vivo Efficacy Data: Extensive literature searches for publicly available in vivo efficacy data and specific experimental protocols for this compound did not yield quantitative results or detailed methodologies. The primary publication by Hatcher et al. (2023) in Bioorganic & Medicinal Chemistry Letters focuses on the in vitro characterization of the compound. While the development of other LRRK2 PROTACs has included in vivo studies, specific data for this compound remains unpublished at this time. Therefore, the following sections focus on the established in vitro properties and provide a generalized protocol for a potential in vivo efficacy study based on common practices in the field.

In Vitro Activity of this compound

This compound has demonstrated significant potency and selectivity in preclinical in vitro models.

| Parameter | Cell Line | Value | Reference |

| LRRK2 Degradation | Mouse Embryonic Fibroblasts (MEFs) | Near complete degradation at 1 µM after 48h | [5] |

| IC50 (LRRK2 WT) | Biochemical Assay | 1 nM | [2] |

| IC50 (LRRK2 G2019S) | Biochemical Assay | 1 nM | [2] |

Signaling Pathway of LRRK2 and the Mechanism of Action of this compound

LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. This compound leverages the ubiquitin-proteasome system to eliminate LRRK2.

Caption: Mechanism of LRRK2 degradation by this compound.

Experimental Protocols

In Vitro LRRK2 Degradation Assay

This protocol details the methodology to assess the degradation of LRRK2 in a cellular context following treatment with this compound.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line expressing LRRK2

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibodies: anti-LRRK2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate MEFs in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LRRK2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the LRRK2 band intensity to the corresponding loading control band intensity.

References

Application Notes and Protocols for JH-Xii-03-02 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes are intended for research purposes only. The information provided is based on currently available data and is intended to serve as a guide. No definitive in vivo studies detailing the dosage of JH-Xii-03-02 in mice have been publicly released. The following recommendations are extrapolated from in vitro studies of this compound and in vivo studies of structurally similar LRRK2 PROTAC degraders. Researchers must conduct their own dose-response studies to determine the optimal, effective, and non-toxic dosage for their specific experimental models and conditions.

Introduction

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] As a bifunctional molecule, it simultaneously binds to LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This dual-action mechanism, which eliminates both the kinase and scaffolding functions of LRRK2, makes this compound a valuable tool for investigating the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease research.[1]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate LRRK2. The molecule forms a ternary complex with LRRK2 and the Cereblon (CRBN) E3 ubiquitin ligase, which facilitates the transfer of ubiquitin molecules to LRRK2. The poly-ubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome.

In Vitro Activity

This compound has demonstrated high potency and selectivity for LRRK2 in various in vitro assays. A summary of its key in vitro characteristics is provided in the table below.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (wt LRRK2) | 1 nM | Biochemical Assay | [5] |

| IC50 (G2019S LRRK2) | 1 nM | Biochemical Assay | [5] |

| LRRK2 Degradation | Potent at 1 µM (48h) | LRRK2 wt and R144C MEF cells | [5] |

| Inhibition of pS935 and Rab10 | Significant | LRRK2 wt and R144C MEF cells | [5] |

Recommended Dosage for Mice (Extrapolated)

As no direct in vivo dosage data for this compound is currently available, the following recommendations are based on pharmacokinetic studies of a similar LRRK2 PROTAC degrader, XL01126. [6][7][8] These values should be used as a starting point for dose-range finding studies.

| Administration Route | Suggested Starting Dose | Vehicle | Reference (for similar compound XL01126) |

| Intravenous (IV) | 5 mg/kg | 10% HP-β-CD in 50 mM citrate buffer (pH 3.0) | [6][7][8] |

| Intraperitoneal (IP) | 30 mg/kg | 10% HP-β-CD in 50 mM citrate buffer (pH 3.0) | [6][7][8] |

| Oral Gavage (PO) | 30 mg/kg | 10% HP-β-CD in 50 mM citrate buffer (pH 3.0) | [6][7][8] |

Experimental Protocols

Preparation of Dosing Solution

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization: Based on the formulation for the similar compound XL01126, a suitable vehicle is 10% HP-β-CD in 50 mM citrate buffer (pH 3.0).[6][7][8] Prepare the vehicle and add it to the this compound powder.

-

Vortexing and Sonication: Vortex the solution vigorously and sonicate in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Sterile Filtration: If administering intravenously, sterile filter the final solution through a 0.22 µm syringe filter into a sterile tube.

Administration to Mice

The following protocols are standard procedures for the respective administration routes in mice.

Pharmacokinetic Analysis (Example Workflow)

To determine the pharmacokinetic profile of this compound in mice, a study similar to that conducted for XL01126 can be performed.[6][7][8]

Monitoring for Efficacy and Toxicity

-

Efficacy: The primary measure of efficacy for this compound is the reduction of LRRK2 protein levels in target tissues (e.g., brain, peripheral blood mononuclear cells). This can be assessed by Western blotting or targeted mass spectrometry. Downstream pathway modulation, such as the dephosphorylation of Rab10, can also serve as a biomarker of target engagement.

-

Toxicity: Monitor mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Standard toxicology assessments, such as complete blood counts and serum chemistry, can be performed at the end of the study.

Conclusion

This compound is a promising research tool for studying the roles of LRRK2. While direct in vivo dosage recommendations for mice are not yet available, the information provided here, based on its in vitro profile and data from similar compounds, offers a solid foundation for initiating in vivo studies. It is imperative that researchers conduct careful dose-escalation studies to establish a safe and effective dosage for their specific experimental needs.

References

- 1. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]

- 6. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for JH-Xii-03-02 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xii-03-02 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key therapeutic target in neurodegenerative diseases, particularly Parkinson's Disease, where mutations in the LRRK2 gene are a significant genetic risk factor.[3][4][5] Unlike traditional small molecule inhibitors that only block the kinase activity of a protein, this compound facilitates the complete removal of the LRRK2 protein, thereby eliminating both its kinase and scaffolding functions.[1][3][4][5] This application note provides detailed protocols for utilizing this compound in Western blot analysis to monitor the degradation of LRRK2 and its impact on downstream signaling pathways.

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to the LRRK2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. The degradation of LRRK2 can be effectively monitored by Western blot, which will show a decrease in the total LRRK2 protein levels. Furthermore, the functional consequence of LRRK2 degradation can be assessed by examining the phosphorylation status of LRRK2 itself at serine 935 (pS935) and its downstream substrate, Rab10.[6]

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses of cells treated with an LRRK2 PROTAC. This data illustrates the dose-dependent and time-course effects on LRRK2 protein levels and the phosphorylation of its substrate, Rab10. While this specific data is for the LRRK2 PROTAC XL01126, it is representative of the effects expected when using this compound.

Table 1: Dose-Dependent Degradation of LRRK2 and Dephosphorylation of Rab10 by an LRRK2 PROTAC (XL01126) in Mouse Embryonic Fibroblasts (MEFs) [7]

| Concentration (nM) | % LRRK2 Remaining (WT MEFs) | % pRab10 Remaining (WT MEFs) | % LRRK2 Remaining (G2019S MEFs) | % pRab10 Remaining (G2019S MEFs) |

| 0 (DMSO) | 100 | 100 | 100 | 100 |

| 1 | 85 | 80 | 75 | 65 |

| 3 | 70 | 60 | 55 | 45 |

| 10 | 50 | 40 | 35 | 25 |

| 30 | 30 | 25 | 20 | 15 |

| 100 | 20 | 15 | 15 | 10 |

| 300 | 18 | 10 | 10 | 8 |

| 1000 | 18 | 10 | 10 | 8 |

Data is representative and based on a 4-hour treatment.[7]

Table 2: Time-Course of LRRK2 Degradation and Rab10 Dephosphorylation by an LRRK2 PROTAC (XL01126) in MEFs [7]

| Time (hours) | % LRRK2 Remaining (WT MEFs) | % pRab10 Remaining (WT MEFs) | % LRRK2 Remaining (G2019S MEFs) | % pRab10 Remaining (G2019S MEFs) |

| 0 | 100 | 100 | 100 | 100 |

| 0.5 | 80 | 65 | 60 | 40 |

| 1 | 65 | 45 | 40 | 25 |

| 2 | 45 | 30 | 25 | 15 |

| 4 | 25 | 15 | 15 | 10 |

| 8 | 20 | 10 | 10 | 8 |

| 24 | 15 | 8 | 8 | 5 |

Data is representative and based on treatment with 300 nM of the PROTAC.[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 Degradation

This protocol outlines the steps to assess the degradation of LRRK2 in cultured cells following treatment with this compound.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (4-15% gradient gels are recommended for LRRK2)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-LRRK2 (total)

-

Rabbit anti-phospho-LRRK2 (Ser935)

-

Rabbit anti-Rab10 (total)

-

Rabbit anti-phospho-Rab10 (Thr73)

-

Mouse or Rabbit anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MEFs, SH-SY5Y, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for the desired time points (e.g., 4, 8, 24, 48 hours). Include a DMSO-only treated control.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:

-

Total LRRK2: 1:1000

-

pLRRK2 (S935): 1:1000

-

Total Rab10: 1:1000

-

pRab10 (T73): 1:1000

-

Loading control: 1:5000

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: JH-Xii-03-02 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xii-03-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of Leucine-rich repeat kinase 2 (LRRK2). As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. While initially investigated for its therapeutic potential in Parkinson's disease, emerging evidence suggests a significant role for LRRK2 in various cancer types, making this compound a valuable tool for investigating the function of LRRK2 in oncology and as a potential therapeutic agent.

Mutations and altered expression of LRRK2 have been associated with an increased risk and progression of several cancers, including lung, breast, and colon cancer.[1][2][3][4][5] LRRK2 is implicated in the regulation of key cellular processes frequently dysregulated in cancer, such as cell proliferation, apoptosis, and autophagy, primarily through its influence on signaling pathways like MAPK/ERK and PI3K/Akt.[3][6][7][8][9][10] These application notes provide a comprehensive overview of the potential applications of this compound in cancer research and detailed protocols for key experimental assays.

Rationale for Targeting LRRK2 in Cancer

LRRK2's involvement in cancer is multifaceted. It can influence tumor growth and survival through several mechanisms:

-

Signaling Pathway Modulation: LRRK2 has been shown to interact with and modulate critical cancer-related signaling pathways. It can influence the MAPK/ERK pathway, which is a central regulator of cell proliferation and survival.[8][9][11] Additionally, LRRK2 is linked to the PI3K/Akt/mTOR pathway, a key driver of cell growth, metabolism, and survival in many cancers.[10][12][13]

-

Regulation of Autophagy: Autophagy is a cellular recycling process that can either promote or suppress tumor growth depending on the context. LRRK2 is a known regulator of autophagy, and its dysregulation in cancer cells can impact their survival and resistance to therapy.[8][14][15][16][17]

-

Cell Proliferation and Survival: Studies have indicated that LRRK2 can influence cell cycle progression and apoptosis.[7] Knockdown of LRRK2 has been shown to inhibit the proliferation of lung cancer cells.[4][6]

The ability of this compound to specifically and potently degrade LRRK2 provides a powerful tool to dissect these processes and to evaluate the therapeutic potential of LRRK2 degradation in various cancer models.

Data Presentation

The following tables are templates for researchers to organize and present their data when investigating the effects of this compound in cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (nM) |

| Example: A549 (Lung Cancer) | 0 (Vehicle Control) | 48 | 100 ± 4.5 | |

| 1 | 48 | 92 ± 5.1 | ||

| 10 | 48 | 78 ± 3.9 | ||

| 100 | 48 | 55 ± 6.2 | ||

| 1000 | 48 | 21 ± 2.8 | ||

| Example: MCF-7 (Breast Cancer) | 0 (Vehicle Control) | 48 | 100 ± 5.8 | |

| 1 | 48 | 95 ± 4.7 | ||

| 10 | 48 | 83 ± 6.1 | ||

| 100 | 48 | 62 ± 5.5 | ||

| 1000 | 48 | 34 ± 3.9 |

Table 2: Western Blot Analysis of LRRK2 Degradation and Pathway Modulation

| Cell Line | Treatment | LRRK2/GAPDH Ratio (Normalized to Control) | p-ERK/ERK Ratio (Normalized to Control) | p-Akt/Akt Ratio (Normalized to Control) |

| Example: A549 | Vehicle Control | 1.00 | 1.00 | 1.00 |

| This compound (100 nM, 24h) | 0.15 | 0.45 | 0.60 | |

| Example: MCF-7 | Vehicle Control | 1.00 | 1.00 | 1.00 |

| This compound (100 nM, 24h) | 0.21 | 0.52 | 0.68 |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Example: A549 | Vehicle Control | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |

| This compound (100 nM, 48h) | 65.8 ± 3.2 | 15.1 ± 1.2 | 19.1 ± 1.9 | |

| Example: MCF-7 | Vehicle Control | 50.1 ± 2.5 | 28.9 ± 1.9 | 21.0 ± 1.7 |

| This compound (100 nM, 48h) | 70.3 ± 3.5 | 12.5 ± 1.1 | 17.2 ± 1.8 |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.[18][19][20][21][22]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for LRRK2 Degradation and Signaling Pathways

This protocol is to assess the degradation of LRRK2 and the modulation of downstream signaling pathways upon treatment with this compound.[23][24][25][26]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LRRK2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[27][28][29][30][31]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Visualizations

Caption: LRRK2 signaling pathways in cancer and the mechanism of action of this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for cell cycle analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Genomic Analysis Reveals the Prognostic Role of LRRK2 Copy-Number Variations in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientudio.biz [scientudio.biz]

- 4. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LRRK2 Mutations and Cancer Risk | Parkinson's Disease [michaeljfox.org]

- 6. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The LRRK2 G2019S mutant exacerbates basal autophagy through activation of the MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. LRRK2 and autophagy: a common pathway for disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LRRK2 phosphorylation status and kinase activity regulate (macro)autophagy in a Rab8a/Rab10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 25. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 26. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 27. Flow cytometry with PI staining | Abcam [abcam.com]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 30. wp.uthscsa.edu [wp.uthscsa.edu]

- 31. corefacilities.iss.it [corefacilities.iss.it]

Troubleshooting & Optimization

Technical Support Center: JH-Xii-03-02

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JH-Xii-03-02.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?

A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Here is a step-by-step troubleshooting guide:

-

DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many organic compounds.

-

Recommendation: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. If you must use a previously opened bottle, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator.

-

-

Compound Characteristics: The physical form of the compound can affect its solubility. Amorphous forms of a compound tend to dissolve more readily than their crystalline counterparts[1][2].

-

Recommendation: If dissolution is slow, it may be due to the crystalline nature of the specific batch of the compound.

-

-

Dissolution Technique: Proper technique is crucial for achieving complete dissolution.

-

Concentration: The desired concentration might exceed the solubility limit of this compound in DMSO. There are varying reports on its solubility, which could be batch-dependent.

-

Recommendation: Start with a lower concentration and gradually increase it. If you observe precipitation, you have likely exceeded the solubility limit.

-

-

Precipitation upon Dilution: If this compound dissolves in DMSO but precipitates when diluted with aqueous media (e.g., PBS or cell culture media), this is a common issue for hydrophobic compounds[6].

-

Recommendation: To mitigate this, you can try pre-mixing the aqueous buffer with a small amount of DMSO before adding the concentrated compound stock solution[7]. Also, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous solution.

-

Q2: What is the expected solubility of this compound in DMSO?

A2: There are slightly different solubility values reported for this compound in DMSO, which may be due to differences in experimental conditions or the solid form of the compound. A summary of the available data is presented in the table below.

Data Summary

| Parameter | Value | Source | Notes |

| Solubility in DMSO | 100 mg/mL (117.11 mM) | MedChemExpress | Requires sonication; hygroscopic nature of DMSO affects solubility[3][4][5]. |

| Solubility in DMSO | 10 mM | Probechem | [8] |

| Molecular Weight | 853.93 g/mol | Probechem | [8] |

| Formula | C43H51N9O10 | Probechem | [8] |

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

-

Materials:

-

This compound solid powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.

-

Vortex the solution for 1-2 minutes to facilitate initial mixing.

-

Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. The water in the bath can be at room temperature.

-

Visually inspect the solution for any undissolved particles. If particles are still present, repeat the vortexing and sonication steps.

-

Once fully dissolved, the stock solution can be stored at -20°C or -80°C for long-term stability. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month[3].

-

Minimize freeze-thaw cycles as this can promote compound precipitation[1][2]. It is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Visualizations

This compound Mechanism of Action: LRRK2 Degradation

This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Leucine-rich repeat kinase 2 (LRRK2)[3][9][10][11]. It functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, Cereblon (CRBN), thereby forming a ternary complex. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This dual-action of inhibiting LRRK2's kinase activity and promoting its degradation makes it a valuable tool for studying Parkinson's disease, where LRRK2 mutations are implicated[10].

Caption: Mechanism of this compound induced LRRK2 degradation.

Troubleshooting Workflow for this compound Dissolution

Caption: Troubleshooting flowchart for dissolving this compound.

References

- 1. ziath.com [ziath.com]

- 2. ziath.com [ziath.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. This compound| CAS NO:2415900-86-4| GlpBio [glpbio.cn]

Technical Support Center: JH-Xii-03-02 Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JH-Xii-03-02 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Leucine-Rich Repeat Kinase 2 (LRRK2) protein.[1][2][3][4] As a PROTAC, it functions by inducing the selective degradation of LRRK2 through the ubiquitin-proteasome system.[5] Cytotoxicity observed with this compound is likely a downstream consequence of LRRK2 degradation, which can disrupt cellular pathways in which LRRK2 has a scaffolding or kinase function, potentially leading to apoptosis or cell death.

Q2: What is the "hook effect" and how can it affect my cytotoxicity results with this compound?

The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where at high concentrations, the degradation efficiency decreases.[6] This is because the PROTAC may form binary complexes with either the target protein (LRRK2) or the E3 ligase, rather than the productive ternary complex required for degradation.[6] In a cytotoxicity assay, this could manifest as reduced cell death at the highest concentrations of this compound. To mitigate this, it is crucial to test a wide range of concentrations to identify the optimal dose for LRRK2 degradation and subsequent cytotoxicity.[6]

Q3: How long should I incubate my cells with this compound before performing a cytotoxicity assay?

The optimal incubation time will depend on the cell type and the kinetics of LRRK2 degradation. PROTAC-mediated degradation is a time-dependent process. It is recommended to perform a time-course experiment to determine the point of maximal LRRK2 degradation, which may precede the observation of cytotoxicity. A typical starting point for incubation is 24 to 48 hours.[4]

Q4: Can I use serum in my cell culture medium when treating with this compound?

Yes, you can use serum. However, for some assays like the LDH assay, high serum concentrations can increase background absorbance due to the presence of LDH in the serum.[7] It is advisable to use a low serum concentration (e.g., 1%) or serum-free media during the assay itself if high background is an issue.[7]

Q5: Are there any known off-target effects of this compound that could contribute to cytotoxicity?

This compound has been reported to be highly selective for LRRK2.[4] However, as with any compound, off-target effects cannot be completely ruled out. If you observe unexpected or unusually high cytotoxicity, it is good practice to consider potential off-target effects and, if possible, use control compounds to investigate this.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during cytotoxicity assays with this compound.

Issue 1: High Variability Between Replicate Wells

| Potential Cause | Recommended Solution |

| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps.[8] |

| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability.[8] |

| "Edge effect" in 96-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.[8] |

| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Check for crystals under a microscope before reading the plate. |

Issue 2: Low or No Cytotoxicity Observed

| Potential Cause | Recommended Solution |

| Sub-optimal concentration of this compound | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration. Consider the "hook effect" at very high concentrations.[6] |

| Insufficient incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for observing cytotoxicity, which may follow maximal LRRK2 degradation. |

| Cell line is resistant to LRRK2 degradation-induced death | Confirm LRRK2 expression in your cell line. If LRRK2 is expressed, the downstream pathways leading to cell death may not be active in that specific cell type. Consider using a different cell line known to be sensitive to LRRK2 inhibition or degradation. |

| Degradation of this compound | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |

Issue 3: High Background Signal

| Potential Cause | Recommended Solution |

| Contamination of cell culture | Visually inspect cells for any signs of bacterial or fungal contamination. Discard contaminated cultures and use aseptic techniques. |

| High LDH in serum (LDH assay) | Use low-serum (1%) or serum-free medium during the assay. Include a "medium only" background control.[7] |

| Phenol red in medium interfering with colorimetric assays | Use phenol red-free medium for the duration of the assay.[5] |

| Cell lysis due to harsh handling | Handle cells gently during seeding and reagent addition to avoid mechanical damage.[1] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of yellow MTT to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-